5-Fluoro-2-(trifluoromethoxy)cinnamic acid
Overview
Description
5-Fluoro-2-(trifluoromethoxy)cinnamic acid is a synthetic organic compound . It has a molecular weight of 250.15 and is a solid at ambient temperature . The IUPAC name for this compound is (2E)-3-[5-fluoro-2-(trifluoromethoxy)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6F4O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ . This indicates that the compound has a cinnamic acid backbone with a fluoro and a trifluoromethoxy substituent on the phenyl ring.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 250.15 .Scientific Research Applications
Synthesis of Fluorinated Compounds :
- Diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds, including those derived from cinnamic acids, are synthesized using sulfur tetrafluoride. These compounds serve as starting materials for novel fluorinated amino acids, anilines, and aliphatic amines, crucial in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Exploration of Structural Properties :
- The structural landscape of β-cinnamic acid, including its fluoro-substituted derivatives, is explored. This research provides insights into how geometrical and chemical factors, such as C–H⋯F hydrogen bonds, influence the structure of these compounds (Chakraborty & Desiraju, 2018).
Cancer Research :
- Certain cinnamic acid dimers, such as those with fluoro substituents, demonstrate higher cytotoxicity against breast cancer cells compared to non-tumorigenic cells. These findings suggest potential for developing novel antineoplastic compounds (Hunke et al., 2018).
Electrochemical Studies :
- Fluoro-substituted conjugated polymers, derived from cinnamic acids, are studied for their electrochemical properties. These materials exhibit promising characteristics for charge storage applications, indicating potential use in supercapacitor technology (Wang et al., 2019).
Trifluoromethoxylation Reactions :
- Research on the development of fluoroalkyl amino reagents, derived from cinnamic acids, has led to new methods for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These methods are significant in medicinal and agricultural chemistry (Schmitt et al., 2017).
properties
IUPAC Name |
(E)-3-[5-fluoro-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENUZCFTLXSKAK-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethoxy)cinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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